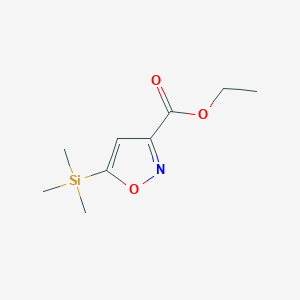

5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

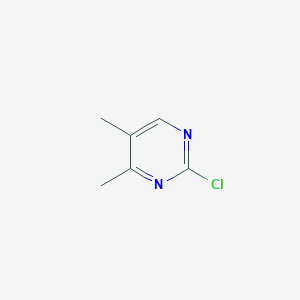

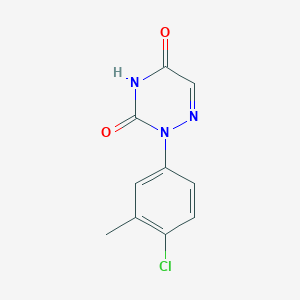

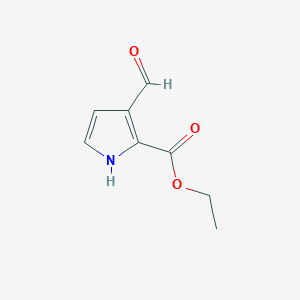

“5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester” is a chemical compound with the IUPAC name ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate . It has a molecular weight of 213.31 and is a yellow liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO3Si/c1-5-12-9(11)7-6-8(13-10-7)14(2,3)4/h6H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

As mentioned earlier, “5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester” is a yellow liquid . Its molecular weight is 213.31 .科学的研究の応用

Drug Discovery and Development

Isoxazole rings are a common structural motif in many commercially available drugs due to their biological significance. The trimethylsilyl group in ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate can be used to modulate the lipophilicity and steric bulk of a molecule, potentially affecting its drug-likeness and pharmacokinetic properties . This compound can serve as a versatile intermediate in the synthesis of more complex drug molecules, especially in the development of new anticancer agents and antibiotics.

Metal-Free Synthetic Strategies

The environmental and economic drawbacks of metal-catalyzed reactions have led to a demand for metal-free synthetic routes. Ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate can be employed in metal-free synthetic strategies for constructing isoxazole scaffolds . This approach is particularly valuable in green chemistry, where the reduction of toxic waste and the use of sustainable methods are crucial.

Anticancer Drug Design

Isoxazole derivatives have shown promise in anticancer drug design due to their ability to interact with various biological targets. The trimethylsilyl group in this compound could be used to fine-tune the binding affinity and selectivity of potential anticancer drugs . Researchers can explore the incorporation of this moiety into molecules designed to disrupt cancer cell proliferation and survival pathways.

Nanocatalysis

In the field of nanocatalysis, ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate might be used as a building block for catalysts that facilitate organic transformations . The isoxazole ring could provide a stable framework for the development of nanocatalysts with enhanced activity and selectivity.

Sensing Applications

The isoxazole moiety is known for its electron-rich nature, which can be exploited in the design of chemical sensors. Ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate could be incorporated into sensor materials to detect the presence of various analytes, including ions and organic molecules .

Diversity-Oriented Synthesis

Diversity-oriented synthesis aims to create a wide array of structurally diverse molecules for high-throughput screening in drug discovery. Ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate can be a key intermediate in such syntheses, providing access to a broad range of chemical space .

Drug Delivery Systems

The modification of drug molecules with silyl groups, such as the trimethylsilyl group in ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate, can influence their solubility and stability. This property can be harnessed to improve the delivery and controlled release of therapeutic agents .

Agricultural Chemistry

Isoxazole derivatives are also explored in agricultural chemistry for their potential use as herbicides, fungicides, and insecticides. The trimethylsilyl group in ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate could be utilized to enhance the activity and selectivity of agrochemicals .

作用機序

Target of Action

Ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate, also known as 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester, has been found to have potent activity against Mycobacterium tuberculosis (Mtb) . Mtb is the causative agent of Tuberculosis (TB), a leading cause of death among infectious diseases globally .

Mode of Action

It has been observed that the presence of a halogen moiety (non-polar group) at m-/p- position and a methoxy group at o- position were optimal for anti-tb potency . This suggests that these groups may interact with specific targets in Mtb to exert their anti-TB effects .

Result of Action

The compound has shown potent in vitro activity against both drug-susceptible and drug-resistant Mtb . This suggests that it could potentially be used as a chemotherapeutic agent against TB, including drug-resistant forms of the disease .

特性

IUPAC Name |

ethyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3Si/c1-5-12-9(11)7-6-8(13-10-7)14(2,3)4/h6H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJJRGMMFYOGJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1353900.png)

![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)